molecular formula C16H14ClN3O3S B2896180 N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide CAS No. 922701-77-7

N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide

Cat. No. B2896180
CAS RN: 922701-77-7
M. Wt: 363.82
InChI Key: PTWSDLHURINMFW-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound, which is a part of many biologically active molecules. It is a bicyclic system consisting of a benzene ring fused to a thiazole ring . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the coupling of substituted 2-amino benzothiazoles with other compounds .


Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Physical And Chemical Properties Analysis

Benzothiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Anticancer Potential

Research has shown that compounds structurally related to N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide exhibit significant anticancer properties. For instance, a study conducted by Salahuddin et al. (2014) demonstrated that derivatives of 1,3,4-oxadiazole synthesized from similar hydrazide bases have been evaluated for their anticancer efficacy across various cell lines, with some compounds showing moderate to high activity against breast cancer cells (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Antimicrobial and Antifungal Activities

Compounds with a core structure related to the query chemical have been synthesized and tested for antimicrobial and antifungal activities. A study highlighted by Bekircan, Ülker, & Menteşe (2015) synthesized derivatives from a starting compound similar to the query chemical, exhibiting significant lipase and α-glucosidase inhibition, suggesting their potential use in treating diseases associated with these enzymes (Bekircan, Ülker, & Menteşe, 2015).

Environmental Applications

Another avenue of research involves the environmental applications of related compounds, such as the degradation of persistent organic pollutants. A study by Ghoshdastidar and Tong (2013) explored the use of membrane bioreactor technology to degrade phenoxyacetic and benzoic acid herbicides, demonstrating the potential of related compounds in environmental remediation efforts (Ghoshdastidar & Tong, 2013).

Corrosion Inhibition

Furthermore, research into the applications of similar thiazole and hydrazide derivatives has indicated their effectiveness as corrosion inhibitors. Chaitra et al. (2016) investigated the corrosion inhibition properties of thiazole hydrazones on mild steel in acid media, revealing that these compounds significantly reduce corrosion, highlighting their industrial application potential (Chaitra, Mohana, Gurudatt, & Tandon, 2016).

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary widely depending on their biological activity. For example, some benzothiazole derivatives have been found to inhibit COX-1 and COX-2, which are enzymes involved in inflammation .

Safety and Hazards

The safety and hazards of a specific benzothiazole derivative would depend on its specific structure and properties. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific compounds .

Future Directions

Benzothiazole derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on the design and development of new benzothiazole derivatives with improved efficacy and lesser side effects .

properties

IUPAC Name

N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S/c1-22-12-8-7-11(17)15-14(12)18-16(24-15)20-19-13(21)9-23-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWSDLHURINMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NNC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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